molecular formula C18H16N4 B13854674 6-(2-Methylimidazol-1-yl)-2-phenyl-1,4-dihydroquinazoline

6-(2-Methylimidazol-1-yl)-2-phenyl-1,4-dihydroquinazoline

Cat. No.: B13854674
M. Wt: 288.3 g/mol
InChI Key: XXQODDOFMIRTBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2-Methylimidazol-1-yl)-2-phenyl-1,4-dihydroquinazoline is a heterocyclic compound that features both imidazole and quinazoline moieties. The imidazole ring is known for its broad range of chemical and biological properties, while the quinazoline ring is often found in compounds with significant pharmacological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Methylimidazol-1-yl)-2-phenyl-1,4-dihydroquinazoline typically involves the formation of the imidazole ring followed by its fusion with the quinazoline structure. One common method involves the reaction of 2-phenyl-1,4-dihydroquinazoline with 2-methylimidazole under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-(2-Methylimidazol-1-yl)-2-phenyl-1,4-dihydroquinazoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring typically yields imidazole N-oxides, while reduction of the quinazoline ring results in tetrahydroquinazoline derivatives .

Scientific Research Applications

6-(2-Methylimidazol-1-yl)-2-phenyl-1,4-dihydroquinazoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(2-Methylimidazol-1-yl)-2-phenyl-1,4-dihydroquinazoline involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The quinazoline ring can inhibit certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-Methylimidazol-1-yl)-2-phenyl-1,4-dihydroquinazoline is unique due to the presence of both imidazole and quinazoline rings, which confer a combination of chemical and biological properties not found in other similar compounds. This dual functionality makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C18H16N4

Molecular Weight

288.3 g/mol

IUPAC Name

6-(2-methylimidazol-1-yl)-2-phenyl-1,4-dihydroquinazoline

InChI

InChI=1S/C18H16N4/c1-13-19-9-10-22(13)16-7-8-17-15(11-16)12-20-18(21-17)14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,20,21)

InChI Key

XXQODDOFMIRTBN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1C2=CC3=C(C=C2)NC(=NC3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.